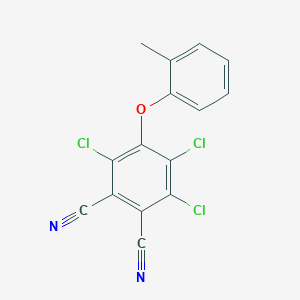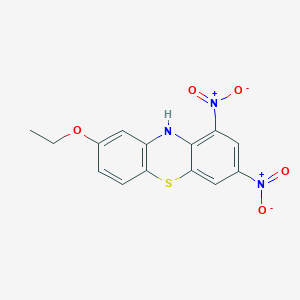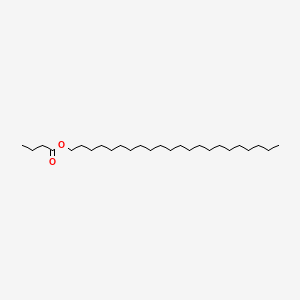
Butanoic acid, docosyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is formed from the esterification of butanoic acid and docosanol. It is a colorless, oily liquid that is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, docosyl ester typically involves the esterification reaction between butanoic acid and docosanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:
Butanoic acid+Docosanol→Butanoic acid, docosyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, docosyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and docosanol in the presence of an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Reduction: Reduction reactions can convert the ester into alcohols, although this is also less common.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and docosanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Alcohols derived from the ester.
Aplicaciones Científicas De Investigación
Butanoic acid, docosyl ester has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial properties and effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Mecanismo De Acción
The mechanism by which butanoic acid, docosyl ester exerts its effects involves its interaction with cell membranes. The ester can penetrate cell membranes and alter their permeability, affecting intracellular activities such as DNA replication and protein synthesis . This can lead to antimicrobial effects and other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, dodecyl ester: Similar ester with a shorter alkyl chain.
Butanoic acid, octadecyl ester: Another ester with a different alkyl chain length.
Butanoic acid, hexadecyl ester: Similar ester with a medium-length alkyl chain.
Uniqueness
Butanoic acid, docosyl ester is unique due to its long alkyl chain, which provides it with distinct physical and chemical properties. This long chain contributes to its stability, low volatility, and ability to form stable films, making it suitable for various industrial applications .
Propiedades
Número CAS |
55373-87-0 |
|---|---|
Fórmula molecular |
C26H52O2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
docosyl butanoate |
InChI |
InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-26(27)24-4-2/h3-25H2,1-2H3 |
Clave InChI |
VCZVPMCCBMEIIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


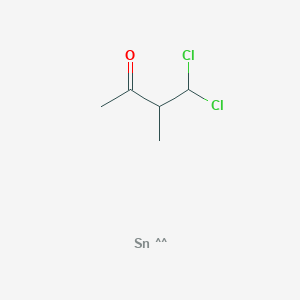
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
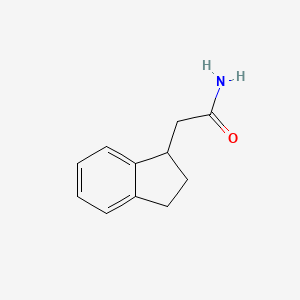
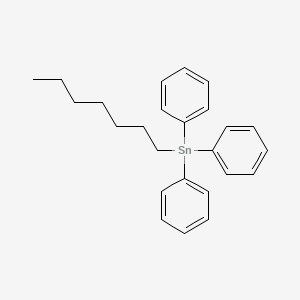

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
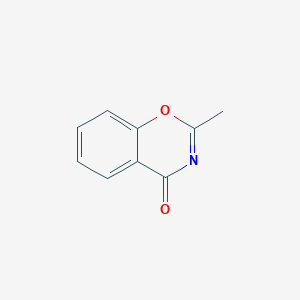

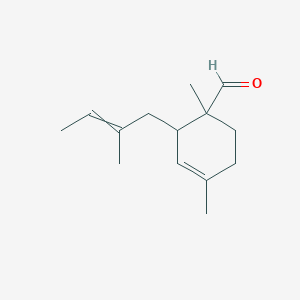
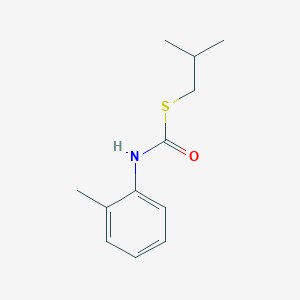
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
